Disodium 3-(5-chloro-2-hydroxyphenylazo)-4,5-dihydroxynaphthalene-2,7-disulphonate

Vue d'ensemble

Description

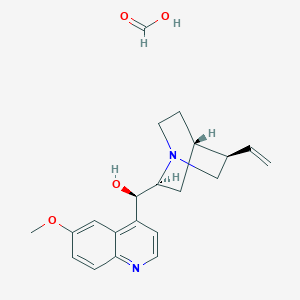

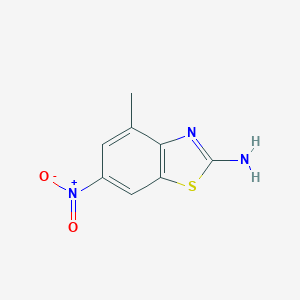

Disodium 3-(5-chloro-2-hydroxyphenylazo)-4,5-dihydroxynaphthalene-2,7-disulphonate is a chemical compound with the molecular formula C16H9ClN2Na2O9S2 . It is also known as 1-[(5-chloro-2-hydroxyphenyl)azo]-2-naphthalenol chromium .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, N-(5-Chloro-2-hydroxyphenyl)-acetamide and its co-crystal with 3,5-Dinitrobenzoic Acid were prepared and characterized by X-ray diffraction analysis, IR, mp, and elemental analysis . Another study reported the synthesis of transition metal complexes of N-(5-chloro-2-hydroxyphenyl)-3-methoxy-salicylaldimine .Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis

A study on the electrocatalytic oxidation of aromatic pollutants, including a compound similar to this compound, was conducted . The oxidation process of the compounds corresponds to the pseudo-first-order reaction kinetics .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C16H9ClN2Na2O9S2, an average mass of 518.813 Da, and a monoisotopic mass of 517.923340 Da .Applications De Recherche Scientifique

Acidity Study of Chromotropic Acid Azo Derivatives : Research by Budesinsky (1969) utilized potentiometric and spectrophotometric methods to determine stability constants of hydrogen complexes of derivatives, including 4,5-dihydroxynaphthalene-2,7-disulphonic acid (Chromotropic Acid, CA).

Spectrophotometric Study of Uranium(VI) Reaction : A study by Baiulescu et al. (1970) explored the synthesis of a new bissalicylazo-chromotropic derivative, showing its application in the sensitive detection of uranium(VI).

Analytical Use of Arsenazo III : Savvin (1961) highlighted the use of arsenazo III, a derivative, for photometric determination of elements like Th, Zr, Hf, U, and rare earths, indicating its significance in analytical chemistry.

Raman Spectroscopic Studies of SPADNS : Research by Siu and Chen (1993) focused on the Raman and surface-enhanced Raman spectroscopy (SERS) of the SPADNS derivative, contributing to the understanding of its complex structure.

Binuclear Complexation Study for Cobalt Determination : Gao et al. (2005) investigated a chromophore derivative for complexing Cu(II) and Co(II), demonstrating its application in the selective determination of Co(II) at trace levels.

Potentiometric Study of Metal Chelates : A study by Banerjee and Dey (1968) focused on uranium(VI) and thorium(IV) metal chelates with disodium-1:8-dihydroxynaphthalene-3:6-disulphonate, revealing insights into the formation of complex species in solution.

Synthesis of Ethers and Esters from Dye-Intermediates : Paruch et al. (2000) described a method to synthesize ethers and esters starting from disodium 4,5-dihydroxynaphthalene-2,7-disulfonate, showing its role as a precursor in organic synthesis.

Spectrophotometric Determination of Iron(III) and Vanadium(V) : He et al. (1991) developed a method using chromotropic acid for the simultaneous determination of iron(III) and vanadium(V), demonstrating its analytical application.

Mécanisme D'action

Target of Action

Mordant Blue 13, also known as Eriochrome Blue SE, Plasmocorinth B, Sunchromine Fast Blue MB, or Disodium 3-(5-chloro-2-hydroxyphenylazo)-4,5-dihydroxynaphthalene-2,7-disulphonate, is a synthetic dye used in the textile industry . It belongs to a class of metal complex dyes that are able to form strong bonds with fabrics and other materials . Its primary targets are cotton, wool, and silk fibers .

Mode of Action

The dye interacts with its targets through a process known as mordanting . This involves the formation of a coordination complex between the dye and the fiber, which is facilitated by a metal ion . The dye and the metal ion together form a stable complex that is resistant to washing and fading .

Biochemical Pathways

It’s known that the dye’s interaction with its targets doesn’t significantly alter the properties of the fibers . Instead, it imparts a fast blue color to the fibers .

Pharmacokinetics

Its distribution and excretion would depend on environmental factors and the specific conditions of use .

Result of Action

The primary result of Mordant Blue 13’s action is the imparting of a fast blue color to the fibers it interacts with . This color is resistant to washing and fading, making it ideal for use in the textile industry .

Action Environment

The action of Mordant Blue 13 can be influenced by various environmental factors. For instance, the presence of inorganic ions, mordant salt, and surfactant in simulated effluents can decelerate the degradation of the dye . Additionally, the type of fiber and the specific conditions of dyeing, such as temperature and pH, can also affect the dye’s action, efficacy, and stability .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Disodium 3-(5-chloro-2-hydroxyphenylazo)-4,5-dihydroxynaphthalene-2,7-disulphonate involves the diazotization of 5-chloro-2-hydroxyaniline followed by coupling with 2,7-dihydroxynaphthalene-3,6-disulphonic acid. The product is then treated with sodium sulfite to form the disodium salt.", "Starting Materials": [ "5-chloro-2-hydroxyaniline", "2,7-dihydroxynaphthalene-3,6-disulphonic acid", "Sodium nitrite", "Sodium sulfite", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Dissolve 5-chloro-2-hydroxyaniline in hydrochloric acid and cool the solution to 0°C", "Add sodium nitrite to the solution and stir for 30 minutes to form the diazonium salt", "In a separate flask, dissolve 2,7-dihydroxynaphthalene-3,6-disulphonic acid in sodium hydroxide solution", "Add the diazonium salt solution to the above flask and stir for 2 hours to allow coupling to occur", "Add sodium sulfite to the reaction mixture to reduce any unreacted diazonium salt", "Acidify the solution with hydrochloric acid to precipitate the product", "Filter the product and wash with water", "Dry the product and convert to the disodium salt by treating with sodium hydroxide solution" ] } | |

Numéro CAS |

1058-92-0 |

Formule moléculaire |

C16H11ClN2NaO9S2 |

Poids moléculaire |

497.8 g/mol |

Nom IUPAC |

disodium;3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C16H11ClN2O9S2.Na/c17-8-1-2-11(20)10(5-8)18-19-15-13(30(26,27)28)4-7-3-9(29(23,24)25)6-12(21)14(7)16(15)22;/h1-6,20-22H,(H,23,24,25)(H,26,27,28); |

Clé InChI |

NMLJHWJPQZYKCZ-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1Cl)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])O)O)O.[Na+].[Na+] |

SMILES canonique |

C1=CC(=C(C=C1Cl)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O)O.[Na] |

Autres numéros CAS |

1058-92-0 |

Synonymes |

Eriochrome Blue SE |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the maximum absorbance wavelength (λmax) of Plasmocorinth B in aqueous solutions?

A1: The maximum absorbance wavelength of Plasmocorinth B in aqueous solutions is observed at 528 nm. []

Q2: How does pH affect the absorbance of Plasmocorinth B in aqueous solutions?

A2: Research suggests that pH does not significantly affect the absorbance of Plasmocorinth B solutions, indicating its stability under different pH conditions. []

Q3: Can Plasmocorinth B be used for the spectrophotometric determination of specific substances?

A3: Yes, Plasmocorinth B can be used for the spectrophotometric determination of various substances. For instance, it has been successfully employed in determining Diphenhydramine [] and Chlorpheniramine [] concentrations.

Q4: How does Plasmocorinth B enable the detection of calcium in biological samples?

A4: Plasmocorinth B forms a complex with calcium ions, causing a shift in its absorbance spectrum. This property is exploited for the differential spectrophotometric determination of calcium in biological samples like blood serum. [, ] This complexation occurs at pH values above 13.7, while magnesium ions do not interfere under these conditions. [, ]

Q5: Can Plasmocorinth B be used to study magnesium ion movement within cells?

A5: While not as common as its use in calcium determination, research has explored the use of Eriochrome Blue SE, an alternative name for Plasmocorinth B, to measure intracellular free Mg2+ in Balanus photoreceptors. [] This application relies on the dye's sensitivity to magnesium ions and its ability to be injected into cells for intracellular measurements.

Q6: Can Raman spectroscopy be used to detect Plasmocorinth B and similar azo dyes?

A6: Yes, resonance-enhanced Raman spectroscopy has been investigated as a technique to determine Plasmocorinth B (Eriochrome Blue SE) and other structurally similar azo dyes like Eriochrome Black T and Eriochrome Blue Black B. This method offers a potential solution for analyzing these dyes, which are not easily determined using traditional methods due to their low volatility and strong absorbance. [, ]

Q7: How does Plasmocorinth B interact with metal ions?

A7: Plasmocorinth B, with its two hydroxy groups ortho to the azo group, acts as a chelating agent. It forms complexes with various metal ions including Al(III), Sc(III), rare earth elements, Ga(III), and In(III). [] This chelation forms the basis for its application in analytical techniques and material science.

Q8: Can Plasmocorinth B be used to modify materials for specific applications?

A8: Yes, Plasmocorinth B can be used to modify materials for enhanced properties. For example, silica gel modified with Eriochrome Blue SE has been explored as a sorbent for trace analysis of metal ions. []

Q9: How does Plasmocorinth B behave in photocatalytic degradation studies?

A9: Plasmocorinth B is commonly used as a model pollutant in photocatalytic degradation studies. Its degradation by TiO2-based materials, particularly under UV and visible light, has been extensively researched. [, , , , , ]

Q10: What is the significance of Plasmocorinth B degradation in environmental studies?

A10: Plasmocorinth B serves as a representative model compound for organic pollutants, particularly azo dyes, commonly found in industrial wastewater. [, , ] Its degradation pathway provides valuable insights into the efficiency of photocatalytic materials and processes designed for environmental remediation.

Q11: Are there studies on the stability of Plasmocorinth B under different conditions?

A11: While specific studies on Plasmocorinth B stability under various conditions weren't included in the provided abstracts, its use in different applications suggests a degree of stability. Its stability in acidic and basic conditions is evident from its application in spectrophotometric determination at various pH levels. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2-Ethanediamine, N,N'-dimethyl-N,N'-bis[2-(methylamino)ethyl]-](/img/structure/B93787.png)

![1-Benzyl-2,3,4,9-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B93810.png)